molecular formula C14H14O2P2S4 B1674591 Lawesson's reagent CAS No. 19172-47-5

Lawesson's reagent

Cat. No. B1674591
CAS RN: 19172-47-5
M. Wt: 404.5 g/mol
InChI Key: CFHGBZLNZZVTAY-UHFFFAOYSA-N
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Description

Lawesson’s reagent is generally used as a thiation agent in organic synthesis for the conversion of oxygen functionalities into their thio analogs . It facilitates the conversion of the carbonyl group to the thiocarbonyl group as well as the carbon-oxygen single bond into a carbon-sulfur single bond .


Synthesis Analysis

Lawesson’s reagent is an efficient promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles and benzothiazoles from carboxylic acids . It has been used in organic and organometallic syntheses .


Molecular Structure Analysis

Lawesson’s reagent is a compound with unique construction and unusual chemical behavior . It has a four-membered ring of alternating sulfur and phosphorus atoms .


Chemical Reactions Analysis

Lawesson’s reagent is used for the thionation of various carbonyl groups . It has been used to construct biologically valuable heterocycles, coupling reactions, and the thionation of natural compounds .


Physical And Chemical Properties Analysis

Lawesson’s reagent is a slightly yellow powder . It is insoluble in water .

Scientific Research Applications

Organic and Organometallic Syntheses Applications
Lawesson's reagent (LR) is extensively used in organic and organometallic syntheses, particularly for thionations of carbonyl-containing compounds. It facilitates various chemical transformations, including cyclizations, rearrangements, and the synthesis of heterocyclic compounds. Additionally, LR has been applied in the creation of novel organometallic compounds, showcasing its versatility and importance in chemical synthesis processes (Jesberger, Davis, & Barner, 2003).

Fluorous Lawesson's Reagent for Chromatography-Free Purification
A fluorous analogue of Lawesson's reagent has been developed to simplify the purification process of thionated carbonyl compounds, including amides, esters, and ketones. This innovation allows for the easy separation of byproducts through fluorous solid-phase extraction, eliminating the need for traditional chromatography (Kaleta et al., 2006).

Microwave-Assisted Synthesis of Benzoxazoles and Benzothiazoles
Lawesson's reagent has been employed in a microwave-assisted, solvent-free method to synthesize 2-substituted benzoxazoles and benzothiazoles from carboxylic acids. This technique represents an efficient and general approach to these compounds, demonstrating LR's role in facilitating innovative and effective synthetic strategies (Seijas et al., 2007).

Broadening Synthetic Applications
Recent studies highlight the evolving role of Lawesson's reagent in organic synthesis, extending beyond thionation to include the construction of biologically significant heterocycles, coupling reactions, and modifications of natural compounds. This reflects the broadening scope of LR's applications, underscoring its utility in creating diverse and complex chemical entities (Khatoon & Abdulmalek, 2021).

Graphene Oxide Reduction
Lawesson's reagent has been utilized to reduce graphene oxide to highly conductive graphene, a novel application demonstrating LR's potential in materials science. The reduced graphene oxide exhibits significant improvements in conductivity and mobility, with implications for electronics and other technological applications (Liu et al., 2013).

Safety And Hazards

Lawesson’s reagent is considered hazardous . It releases flammable gas in contact with water . It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, and is harmful if swallowed .

Future Directions

The role of Lawesson’s reagent in synthesis has changed drastically, and now its use can help the chemistry community to understand innovative ideas . These include constructing biologically valuable heterocycles, coupling reactions, and the thionation of natural compounds . The applications of Lawesson’s reagent are now diverse, and it has been used on some common functional groups, such as ketones, esters, amides, alcohols, and carboxylic acids, with biological applications .

properties

IUPAC Name

2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
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InChI Key

CFHGBZLNZZVTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC
Source PubChem
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Molecular Formula

C14H14O2P2S4
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DSSTOX Substance ID

DTXSID4066460
Record name p-Anisyldithiophosphonic anhydride
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Molecular Weight

404.5 g/mol
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Physical Description

Off-white, light yellow, or light brown powder with a stench; [Sigma-Aldrich MSDS]
Record name Lawesson's reagent
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Product Name

Lawesson's reagent

CAS RN

19172-47-5
Record name Lawesson's reagent
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Record name 1,3,2,4-Dithiadiphosphetane, 2,4-bis(4-methoxyphenyl)-, 2,4-disulfide
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Record name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulphide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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